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Compound of Interest

Compound Name: Gp100 (25-33), human TFA

Cat. No.: B8085429 Get Quote

An In-Depth Technical Guide to the Gp100 (25-33) Peptide: Structure, Function, and

Experimental Applications

Introduction
The Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a transmembrane

glycoprotein extensively expressed in normal melanocytes and melanoma cells.[1][2] Within

this protein, the peptide fragment spanning amino acids 25-33 has been identified as a critical

epitope for T-cell recognition, playing a pivotal role in the immune response against melanoma.

This nonameric peptide is presented by Major Histocompatibility Complex (MHC) class I

molecules and serves as a target for cytotoxic T lymphocytes (CTLs).[3][4] This guide provides

a comprehensive technical overview of the Gp100 (25-33) peptide, detailing its structure,

function, associated quantitative data, and key experimental protocols relevant to researchers

in immunology and oncology drug development.

Peptide Structure
The Gp100 (25-33) peptide exists in both human and murine forms, which differ in their amino

acid sequences. These differences significantly impact their binding affinity to MHC molecules

and subsequent immunogenicity.[5] The human version is often referred to as a "heteroclitic"

epitope in mouse models because, despite being a foreign antigen, it elicits a stronger immune

response against the murine self-antigen counterpart.[6]
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Attribute Human Gp100 (25-33) Mouse Gp100 (25-33)

One-Letter Code KVPRNQDWL EGSRNQDWL

Three-Letter Code
H-Lys-Val-Pro-Arg-Asn-Gln-

Asp-Trp-Leu-OH

H-Glu-Gly-Ser-Arg-Asn-Gln-

Asp-Trp-Leu-OH

Molecular Formula C52H82N16O14 C46H69N15O17

Molecular Weight 1155.31 Da 1104.12 Da

MHC Restriction H-2Db (in mice) H-2Db

Core Function: T-Cell Activation
The primary function of the Gp100 (25-33) peptide is to act as an antigenic epitope that triggers

a specific immune response. When expressed on the surface of melanoma cells or antigen-

presenting cells (APCs) bound to an MHC class I molecule (specifically H-2Db in C57BL/6

mice), it can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes.[3][5]

This recognition, coupled with co-stimulatory signals, initiates a signaling cascade within the T-

cell, leading to its activation, proliferation, and differentiation into effector cells. These effector

T-cells are capable of recognizing and killing melanoma cells that present the same Gp100

peptide, thereby mediating an anti-tumor response.[2][7]

Signaling Pathway for T-Cell Activation
The binding of the Gp100(25-33)/H-2Db complex to a specific TCR on a CD8+ T-cell initiates a

complex intracellular signaling cascade. This process leads to the activation of transcription

factors that drive the expression of genes essential for T-cell effector functions, such as

cytokine production (e.g., IFN-γ) and cytotoxicity.
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T-Cell activation signaling initiated by Gp100(25-33) peptide recognition.
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Quantitative Data
The immunogenicity of Gp100 peptides is strongly correlated with their binding affinity and

stability when complexed with MHC class I molecules. The human variant (hgp100)

consistently demonstrates a higher affinity for H-2Db compared to the mouse variant (mgp100).

Table 1: Peptide-MHC Binding Affinities
Peptide Target MHC Affinity (KD)

Measurement
Method

hgp100 (25-33)

(KVPRNQDWL)
H-2Db 186 nM

Competitive Binding

Assay

mgp100 (25-33)

(EGSRNQDWL)
H-2Db 22,975 nM

Competitive Binding

Assay

EGP (EGPRNQDWL) H-2Db 454 nM
Competitive Binding

Assay

Data sourced from a study on peptide-MHC affinity and tumor eradication.[8] The EGP peptide

is a variant used to study the impact of specific amino acid substitutions.

Table 2: T-Cell Response and MHC Stabilization
Parameter hgp100 (25-33) vs. mgp100 (25-33)

MHC Stabilization on RMA-S cells ~100-fold greater for hgp100[9]

T-Cell IFN-γ Release (Stimulation)
~1,000-fold more potent stimulation by

hgp100[9]

In Vivo T-Cell Expansion

Up to 1,000-fold expansion of adoptively

transferred T-cells after vaccination with a long

peptide containing the hgp100 epitope[10]

Experimental Protocols & Workflows
The Gp100 (25-33) peptide is a standard reagent in various immunological assays designed to

quantify T-cell responses and evaluate cancer vaccine efficacy.
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MHC-Peptide Binding Assay
This assay quantitatively measures the binding capacity of a peptide to purified MHC

molecules. A common method is a competitive inhibition assay, where the test peptide (e.g.,

Gp100) competes with a high-affinity radiolabeled or fluorescent probe peptide.[11][12] The

concentration of the test peptide that inhibits 50% of the probe binding (IC50) is determined,

providing a measure of its relative binding affinity.
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Workflow for a competitive MHC-Peptide binding assay.
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Detailed Methodology:

Reagent Preparation: Purified, soluble MHC class I molecules (H-2Db) are prepared. A high-

affinity, allele-specific probe peptide is labeled (e.g., with ¹²⁵I or a fluorochrome). Serial

dilutions of the unlabeled Gp100 (25-33) competitor peptide are made.[11][12]

Binding Reaction: A fixed concentration of MHC molecules and labeled probe peptide are

incubated with the varying concentrations of the Gp100 competitor peptide in a suitable

binding buffer (e.g., citrate-phosphate buffer pH 5.5) containing protease inhibitors.[12]

Incubation: The reaction is incubated to reach equilibrium, typically for 48-72 hours at 37°C.

[12]

Separation: MHC-peptide complexes are separated from free, unbound labeled peptide. This

can be achieved by gel filtration chromatography or by capturing the complexes on a plate

coated with an anti-MHC antibody.[11][13]

Detection: The amount of bound labeled peptide is quantified. For radiolabeled peptides, a

gamma counter is used. For fluorescently labeled peptides, a fluorescence polarization

reader is used.[12]

Data Analysis: The percentage of probe binding inhibition is calculated for each

concentration of the Gp100 peptide relative to a control with no competitor. The IC50 value is

determined by fitting the data to a dose-response curve.[11][12]

ELISpot Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify

the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to

measure the number of Gp100-specific T-cells that produce IFN-γ upon stimulation.[14][15]
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Workflow for an IFN-γ ELISpot assay.
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Detailed Methodology:

Plate Coating: A 96-well PVDF membrane plate is coated with a monoclonal anti-IFN-γ

capture antibody and incubated overnight.[16]

Blocking: The plate is washed and blocked (e.g., with media containing 10% fetal calf serum)

to minimize non-specific binding.[16]

Cell Plating: Effector cells (e.g., splenocytes from an immunized mouse or patient PBMCs)

are added to the wells. The Gp100 (25-33) peptide is added as the stimulating antigen at a

predetermined concentration (e.g., 1-10 µg/ml).[14][17] Control wells include cells with no

peptide (negative control) and cells with a mitogen (positive control).

Incubation: The plate is incubated for 18-24 hours at 37°C. During this time, activated T-cells

secrete IFN-γ, which is captured by the antibody on the membrane surface.[17]

Detection: Cells are washed away, and a second, biotinylated anti-IFN-γ detection antibody

is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline

phosphatase).[16]

Spot Development: A chromogenic substrate is added, which is converted by the enzyme

into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting

cell.

Analysis: The reaction is stopped by washing with water. Once dry, the spots are counted

using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated

by subtracting the spot count in negative control wells from the count in stimulated wells.

In Vivo Tumor Model
To assess the anti-tumor efficacy of Gp100-based immunotherapies, mouse models are widely

used. A common model involves the adoptive transfer of Gp100-specific T-cells (from pmel-1

transgenic mice, whose T-cells express a TCR specific for Gp100 25-33) into mice bearing B16

melanoma tumors.[10][18]
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Workflow for an in vivo adoptive cell therapy and peptide vaccine model.
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Detailed Methodology:

Tumor Inoculation: C57BL/6 mice are subcutaneously injected with a suspension of B16

melanoma cells.[7]

Tumor Establishment: Tumors are allowed to grow for a set period (e.g., 7-10 days) until they

are palpable.

Adoptive Cell Transfer (ACT): CD8+ T-cells are isolated from the spleens of pmel-1 TCR

transgenic mice. These cells are activated and expanded in vitro with the Gp100 (25-33)

peptide and then adoptively transferred into the tumor-bearing mice.[10]

Vaccination: Following T-cell transfer, mice are vaccinated with the Gp100 peptide, often a

longer version or the high-affinity human peptide, formulated with an adjuvant (e.g., TLR7

ligand imiquimod) to stimulate a massive expansion of the transferred T-cells in vivo.[10]

Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. The

overall health and survival of the mice are monitored.

Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Tumor-

infiltrating lymphocytes can be isolated and analyzed by flow cytometry to assess the

phenotype and function of the Gp100-specific T-cells. Survival curves are generated to

compare treatment groups.[7]

Conclusion
The Gp100 (25-33) peptide is a fundamentally important tool in melanoma and cancer

immunology research. Its well-characterized structure and function as a CD8+ T-cell epitope

make it invaluable for studying antigen presentation, T-cell activation, and the mechanisms of

anti-tumor immunity. The significant difference in MHC-binding affinity between the human and

mouse homologues provides a unique system for investigating how peptide-MHC affinity

dictates the magnitude and efficacy of an immune response. The standardized protocols

outlined herein form the basis for the preclinical evaluation of novel immunotherapies, including

cancer vaccines and adoptive T-cell therapies, aimed at targeting this key melanoma antigen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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